3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol
Overview
Description
“3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol” is a chemical compound with the molecular formula C8H9NO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
While specific synthesis methods for “3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol” were not found, related compounds such as 3,4-dihydro-2H-pyran have been synthesized through methods like olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers .Molecular Structure Analysis
The molecular structure of “3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol” can be represented by the InChI code: 1S/C8H9NO2/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-2,4,7,10H,3,5H2 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 151.16 . The storage temperature is between 2-8 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Catalysis
Research indicates that compounds related to 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol play a crucial role in chemical synthesis, serving as precursors or intermediates in the production of various bioactive molecules. For instance, the pyranopyrimidine core, closely related to the structure of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol, has been highlighted for its significant role in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been extensively employed for the synthesis of pyrano[2,3-d]pyrimidine scaffolds, demonstrating the versatility and importance of these structures in developing lead molecules (Parmar, Vala, & Patel, 2023).
Biological Activity and Medicinal Chemistry
Compounds structurally related to 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol are acknowledged for their biological activities, which makes them valuable in medicinal chemistry. The derivatives of 3,4-dihydro-2(1H)-pyridones, for example, are privileged structures due to their biological activity against a broad range of targets. Their importance as synthetic precursors for a variety of compounds with marked biological activity is highlighted, underscoring their potential in vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal applications (Chalán-Gualán et al., 2022).
Advanced Materials and Green Chemistry
The relevance of structures related to 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol extends to the development of advanced materials and the application of green chemistry principles. Multi-component reactions (MCRs) utilizing these compounds as building blocks enable the synthesis of complex heterocycles in an atom-economical, straightforward, and eco-friendly manner, demonstrating the compounds' utility in creating fused heterocyclic derivatives for potential use in various industries (Dhanalakshmi et al., 2021).
Safety and Hazards
The compound is sold with a warning signal word, indicating that it may pose certain risks . It is recommended to handle it in a well-ventilated place, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-2,4,7,10H,3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXJNBXHDDSCHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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